2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate
Description
The compound 2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate is a hydrazone derivative featuring a pyrazole ring substituted with a nitro group, a methoxybenzoyl ester, and a hydrazinylidene linkage. Its structural complexity arises from the conjugation of a benzoate ester with a nitro-substituted pyrazole via a hydrazone bridge.
Properties
Molecular Formula |
C21H19N5O6 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H19N5O6/c1-14-10-19(26(29)30)24-25(14)13-20(27)23-22-12-15-8-9-17(18(11-15)31-2)32-21(28)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,27)/b22-12+ |
InChI Key |
GCHSRMQQFKRWMO-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The nitrated pyrazole is acylated with an acyl chloride to introduce the acetyl group.
Hydrazone formation: The acylated pyrazole is then reacted with hydrazine to form the hydrazone.
Condensation: The hydrazone is condensed with 2-methoxy-4-formylphenyl benzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Amino derivatives.
Reduction: Oxidized derivatives with additional functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 3
Key Functional Groups
- Methoxy (-OCH₃)
- Benzoate (aromatic ester)
- Pyrazole (heterocyclic compound)
- Hydrazine (N-N bond)
Medicinal Chemistry
The compound's structural features indicate potential therapeutic applications, particularly as an anticancer agent. Research has shown that derivatives of pyrazole exhibit significant anticancer activity. The incorporation of the hydrazine group may enhance this activity by facilitating interactions with biological targets.
Case Study: Anticancer Activity
In studies focusing on pyrazole derivatives, compounds similar to 2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancers. For instance, the synthesis of related compounds has shown IC50 values indicating effective inhibition of cell proliferation in vitro .
Antimicrobial Properties
Research indicates that pyrazole derivatives possess antimicrobial properties. Compounds with similar structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 20 µg/mL |
| 2-methoxy... | TBD | TBD |
Inhibitors of Enzymatic Activity
The compound may also serve as an inhibitor for enzymes involved in cancer progression and other diseases. For example, some studies have focused on the inhibition of secretory phospholipase A₂ by pyrazole derivatives, which could lead to anti-inflammatory effects .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through multicomponent reactions that enhance the efficiency and yield of bioactive molecules. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Table 2: Synthesis Methods for Pyrazole Derivatives
| Synthesis Method | Yield (%) | References |
|---|---|---|
| Microwave-assisted synthesis | 78–90 | Kendre et al., 2019 |
| Multicomponent reactions | Varies | Recent Reviews |
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
Structural Features
The target compound shares key functional groups with several analogs (Table 1):
Key Observations :
Comparison with Target Compound :
Physical and Spectral Properties
Notes:
Biological Activity
The compound 2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic molecule that incorporates a pyrazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure includes a methoxy group, a hydrazine derivative, and a pyrazole ring, which are critical for its biological interactions.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit the proliferation of various cancer cell lines. In particular, studies have demonstrated that similar structures can lead to apoptosis in breast cancer cells (MCF7) with IC50 values around 0.08 µM . The mechanism often involves the activation of caspases, which are crucial for programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This inhibition is vital in managing conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have also been explored. Studies indicate that these compounds exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential applications in treating infections.
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis through caspase pathways.
- Enzyme Inhibition : Acts as a non-selective inhibitor of COX enzymes, reducing inflammation.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate with DNA, disrupting replication in cancer cells.
Study 1: Anticancer Efficacy
A study published in Frontiers in Pharmacology evaluated the antiproliferative effects of various pyrazole derivatives on MCF7 cells. The results indicated that compounds with similar structures to this compound significantly reduced cell viability with an IC50 value of 0.08 µM , highlighting its potential as an anticancer agent .
Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, a series of pyrazole compounds were tested for their ability to inhibit COX enzymes. The results showed that certain derivatives exhibited IC50 values below 100 nM , demonstrating strong anti-inflammatory potential .
Data Summary
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is typically synthesized via hydrazone formation and subsequent acylation. A common method involves:
- Condensation of a substituted hydrazine derivative (e.g., 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazine) with an aldehyde-bearing benzoate precursor under acidic conditions (e.g., glacial acetic acid as a catalyst) .
- Refluxing in ethanol or methanol for 6–12 hours to ensure complete reaction .
- Purification via recrystallization using solvents like ethyl acetate/hexane mixtures .
Key Characterization Techniques (Table 1):
Q. How is the stereochemistry of the hydrazone moiety confirmed?
The E-configuration of the hydrazone group is determined using:
- X-ray crystallography : Single-crystal diffraction resolves bond angles and spatial arrangement .
- NOESY NMR : Absence of nuclear Overhauser effects between the hydrazine proton and the adjacent aromatic ring protons supports the E-isomer .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol, as seen in analogous hydrazone syntheses .
- Catalyst Screening : Substoichiometric amounts of p-toluenesulfonic acid (PTSA) or molecular sieves can improve hydrazone formation efficiency .
- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time by 50% without compromising purity .
Q. How to resolve contradictions in spectroscopic data during characterization?
Discrepancies (e.g., unexpected IR peaks or NMR splitting patterns) require:
- Multi-technique validation : Cross-validate using XRD (for crystal structure) and high-resolution mass spectrometry (HRMS) .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict vibrational frequencies and NMR chemical shifts to match experimental data .
- Isomer isolation : Column chromatography separates E/Z isomers, enabling individual analysis .
Q. What experimental designs are suitable for studying its biological activity?
- In vitro assays :
- Dose-response studies (e.g., IC₅₀ determination) against cancer cell lines (e.g., MCF-7) using MTT assays .
- Enzyme inhibition assays (e.g., COX-2 or kinase targets) with positive controls .
- In vivo models :
- Randomized block designs with split-plot arrangements to assess toxicity and efficacy in animal models (e.g., murine studies) .
Q. How to integrate this compound into a broader theoretical framework?
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., nitro group position) with bioactivity using QSAR models .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to trace hydrazone decomposition pathways under physiological conditions .
- Theoretical alignment : Link reactivity to frontier molecular orbitals (HOMO/LUMO) via computational chemistry to predict redox behavior .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
